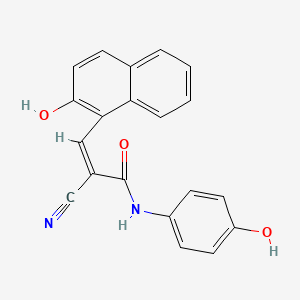
2-cyano-3-(2-hydroxy-1-naphthyl)-N-(4-hydroxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-3-(2-hydroxy-1-naphthyl)-N-(4-hydroxyphenyl)acrylamide, also known as HON-1, is a small molecule compound that has been widely used in scientific research due to its unique chemical structure and biological properties.
Scientific Research Applications
Chemical Synthesis and Reactions
Acrylamide derivatives are pivotal in various chemical synthesis processes due to their reactivity and ability to undergo diverse transformations. Studies have shown that acrylamide compounds can participate in O,N and N,N double rearrangement reactions, yielding complex cyclic compounds with potential applications in pharmaceuticals and materials science. Such rearrangements highlight the synthetic utility of acrylamide derivatives in constructing heterocyclic compounds (Masataka Yokoyama, Hidekatsu Hatanaka, Kayoko Sakamoto, 1985).
Corrosion Inhibition
Acrylamide derivatives have also been studied for their corrosion inhibition properties. Research on synthetic acrylamide derivatives like "2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide" and "2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide" revealed their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These findings suggest potential applications in protecting metals from corrosion, underscoring the importance of such compounds in industrial applications (Ahmed Abu-Rayyan et al., 2022).
Material Science and Optical Properties
The study of acrylamide derivatives extends into material science, particularly in understanding their mechanofluorochromic properties. Research on "3-aryl-2-cyano acrylamide derivatives" has demonstrated variations in optical properties based on molecular structure, indicating potential uses in developing materials with specific luminescent characteristics. These findings are crucial for applications in optoelectronics and sensor technologies (Qing‐bao Song et al., 2015).
Analytical Methods
In analytical biochemistry, acrylamide derivatives are used in polyacrylamide gel electrophoresis (PAGE), a method crucial for separating proteins based on their size and charge. The reaction of acrylamide with buffer components and proteins under alkaline conditions has been studied to understand and mitigate potential artifacts in PAGE analyses. This research is vital for improving the accuracy and reliability of biochemical analyses involving acrylamide gels (D. Geisthardt, J. Kruppa, 1987).
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c21-12-14(20(25)22-15-6-8-16(23)9-7-15)11-18-17-4-2-1-3-13(17)5-10-19(18)24/h1-11,23-24H,(H,22,25)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURZBAUKZPFGQX-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C(=O)NC3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxypropyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5578040.png)
![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)
![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)
![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)
![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)
![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)
![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)
![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)
![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)
